4-{[(3'-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid
Description
Properties
IUPAC Name |
4-[[4-(3-fluorophenyl)phenyl]sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO4S/c20-16-3-1-2-15(12-16)13-6-10-18(11-7-13)26(24,25)21-17-8-4-14(5-9-17)19(22)23/h1-12,21H,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONHUHLBHUDTKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Aminobenzoic Acid
As described in patent CN112745239A, 4-aminobenzoic acid can be synthesized by reacting 1,4-phthalic acid monoester with hydroxylamine to form a hydroxamic acid derivative, followed by a rearrangement reaction to obtain the aminobenzoate, which is then acidified to yield 4-aminobenzoic acid.
Preparation of 3'-Fluorobiphenyl-4-ylsulfonyl Chloride
This compound can be synthesized by reacting 3'-fluorobiphenyl with chlorosulfonic acid. The reaction conditions typically involve heating the mixture in a solvent like dichloromethane.
Sulfonamide Formation
The sulfonamide is formed by reacting 3'-fluorobiphenyl-4-ylsulfonyl chloride with 4-aminobenzoic acid in a suitable solvent such as pyridine or DMF. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.
Reaction Conditions and Yields
Purification and Characterization
Purification can be achieved through recrystallization from ethanol or methanol. Characterization involves NMR spectroscopy to confirm the structure and purity of the final product.
Chemical Reactions Analysis
4-{[(3’-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Biological Activities
Research indicates that 4-{[(3'-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid exhibits notable biological activities, particularly as an inhibitor of lipoxygenase enzymes. Lipoxygenases are involved in the metabolism of arachidonic acid, leading to the formation of inflammatory mediators. Therefore, compounds like this one may have therapeutic potential in treating inflammatory diseases and conditions related to oxidative stress .
Potential Therapeutic Applications
- Anti-inflammatory agents : Due to its lipoxygenase inhibition properties, it may be beneficial in treating conditions like asthma and arthritis.
- Cancer therapy : Similar compounds have shown promise in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neurological disorders : Research into related sulfonamide derivatives suggests potential applications in neuroprotection and modulation of neuroinflammatory processes.
Case Studies and Research Findings
Several studies have explored the interactions of 4-{[(3'-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid with various biological targets:
-
Lipoxygenase Inhibition Studies :
- A study demonstrated that derivatives with similar structures effectively inhibited lipoxygenase activity, suggesting that 4-{[(3'-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid could exhibit similar effects .
-
Structure-Activity Relationship (SAR) Analysis :
- Research focusing on structural variations within sulfonamide compounds highlighted how modifications at the phenyl ring can significantly influence biological activity, indicating that the positioning of fluorine in 4-{[(3'-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid may enhance its pharmacological profile .
-
In Vivo Studies :
- Preliminary animal studies indicated potential efficacy in reducing inflammation markers when administered alongside standard anti-inflammatory treatments, warranting further investigation into dosage and long-term effects .
Comparative Analysis with Related Compounds
The following table summarizes structural similarities and unique features among related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-{[(3'-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid | C19H16FNO4S | Different fluorine position may influence biological activity |
| 5-Bromo-2-{[(4-Chlorophenyl)sulfonyl]amino}benzoic acid | C13H11ClBrN2O3S | Contains bromine and chlorine substituents affecting reactivity |
| 2-{[4-(Fluorophenyl)sulfonyl]amino}benzoic acid | C13H12FNO3S | Variations in the phenyl ring may alter pharmacological properties |
Mechanism of Action
The mechanism of action of 4-{[(3’-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group is known to participate in various biochemical reactions, influencing the activity of enzymes and other proteins. This interaction can lead to changes in cellular processes, making the compound useful in drug development and other applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
Halogen Substituents
- The electron-withdrawing effect of chlorine also increases sulfonamide acidity (pKa ~2.5–3.0), influencing protein binding .
- Ethyl 4-{[(4-Fluorophenyl)sulfonyl]amino}benzoate (CAS 1562439-62-6): The ethyl ester group reduces polarity, improving bioavailability but requiring hydrolysis to the active carboxylic acid form. The para-fluorine substituent offers moderate electron withdrawal, balancing acidity and stability .
Complex Aromatic Systems
- 4-{4-Fluoro-3-(trifluoromethyl)benzylsulfamoyl}benzoic Acid (CAS 1104625-59-3) :
The trifluoromethyl and benzothiophene groups introduce significant steric bulk and electron deficiency, likely enhancing target selectivity but complicating synthesis. Molecular weight (523.52 g/mol) exceeds typical drug-like parameters, impacting pharmacokinetics .
Physicochemical Properties
*Estimated using fragment-based methods.
- Key Observations :
- Fluorine substitution lowers logP compared to chlorine, favoring aqueous solubility.
- Electron-withdrawing groups (e.g., -SO₂NH₂ in ) reduce pKa, enhancing ionization at physiological pH.
Biological Activity
4-{[(3'-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid is a sulfonamide derivative that has attracted interest in medicinal chemistry due to its potential biological activities. This compound, characterized by a unique fluorobiphenyl moiety and a sulfonamide functional group, exhibits a range of biological effects that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of 4-{[(3'-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid is C19H16FNO4S. The compound features a sulfonamide group, which is known for its diverse pharmacological properties, including enzyme inhibition and interaction with various biological targets .
1. Anti-inflammatory Activity
Research indicates that 4-{[(3'-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid acts as an inhibitor of lipoxygenase enzymes. These enzymes are crucial in the metabolism of arachidonic acid, leading to the production of inflammatory mediators. Inhibition of lipoxygenase can potentially mitigate inflammatory diseases and conditions associated with oxidative stress .
3. Anticancer Potential
Preliminary findings suggest that compounds similar to 4-{[(3'-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid exhibit anticancer properties. For instance, analogs have shown promising results against various cancer cell lines, indicating potential applications in cancer therapy .
The mechanism by which 4-{[(3'-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid exerts its biological effects involves interactions with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the fluorobiphenyl group enhances lipophilicity, facilitating cellular uptake and bioavailability .
Table 1: Comparison of Biological Activities
Synthesis and Preparation
The synthesis of 4-{[(3'-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid typically involves several steps:
- Sulfonylation : The initial step involves the reaction of 3-fluorobiphenyl with sulfonyl chloride.
- Coupling : The resulting sulfonamide is then coupled with aminobenzoic acid under controlled conditions to yield the final product.
Optimized reaction conditions, such as temperature control and solvent selection, are crucial for achieving high yields and purity in industrial settings .
Q & A
Q. What are the standard synthetic routes for 4-{[(3'-Fluorobiphenyl-4-yl)sulfonyl]amino}benzoic acid, and what reaction conditions optimize yield?
The synthesis typically involves sequential sulfonylation and coupling reactions. A common approach includes:
- Step 1 : Sulfonylation of 4-aminobenzoic acid with 3'-fluorobiphenyl-4-sulfonyl chloride in polar aprotic solvents (e.g., DMF or DMSO) under inert atmosphere, with triethylamine as a base to scavenge HCl .
- Step 2 : Acidic workup to isolate the product, followed by purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography.
Critical Parameters : Reaction temperature (0–25°C), stoichiometric excess of sulfonyl chloride (1.2–1.5 equiv.), and moisture-free conditions to prevent hydrolysis of the sulfonyl chloride intermediate .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the presence of the sulfonamide group (–SONH–), biphenyl fluorinated aromatic protons, and carboxylic acid functionality. Key signals include:
- Sulfonamide NH proton: δ ~10.5–11.5 ppm (broad singlet, exchangeable).
- Biphenyl fluorine: Coupling patterns in F NMR (δ ~-110 to -120 ppm) .
- HPLC-MS : Purity assessment using reverse-phase C18 columns (mobile phase: acetonitrile/0.1% formic acid) and ESI-MS for molecular ion confirmation (expected [M-H] at m/z ~400–410) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in bioactivity data across enzyme inhibition assays?
Contradictions may arise from assay conditions (e.g., buffer pH, ionic strength) or enzyme source variability. Methodological recommendations:
- Standardization : Use recombinant enzymes (e.g., carbonic anhydrase isoforms) with consistent expression systems (e.g., E. coli vs. mammalian cells) to minimize batch variability .
- Control Experiments : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and validate inhibitor solubility using DMSO concentration <1% to avoid solvent interference .
- Data Normalization : Express IC values relative to enzyme activity baselines measured in parallel .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Derivatization : Convert the carboxylic acid to a prodrug (e.g., methyl ester) via esterification, which enhances membrane permeability. Hydrolysis in vivo regenerates the active form .
- Co-solvent Systems : Use biocompatible solvents like PEG-400 or cyclodextrin inclusion complexes for intravenous formulations. For oral dosing, micronization or solid dispersion techniques improve dissolution rates .
- pH Adjustment : Buffer solutions (pH 7.4) for parenteral administration reduce precipitation .
Q. How can computational modeling guide the design of derivatives with enhanced target affinity?
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding poses of the sulfonamide group with enzyme active sites (e.g., carbonic anhydrase IX). Focus on hydrogen bonding with zinc-coordinated water and hydrophobic interactions with fluorinated biphenyl moieties .
- QSAR Studies : Corporate substituent effects (e.g., electron-withdrawing groups on the biphenyl ring) to optimize binding energy and selectivity. Validate predictions with SPR (surface plasmon resonance) assays for kinetic parameter determination (k, k) .
Data Contradiction Analysis
Q. Conflicting reports on metabolic stability: How to validate degradation pathways?
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Key degradation pathways include:
- Cross-Species Comparison : Compare microsomal stability across species (e.g., human vs. rodent) to identify species-specific liabilities .
Experimental Design Considerations
Q. Designing a SAR study: Which structural modifications should be prioritized?
- Core Modifications :
- Biphenyl ring : Introduce electron-deficient substituents (e.g., –CF, –NO) to enhance π-π stacking with aromatic enzyme residues .
- Sulfonamide linker : Replace –NH– with –CH– to probe flexibility vs. rigidity trade-offs .
- Carboxylic acid bioisosteres : Substitute with tetrazole or acyl sulfonamide to maintain acidity while improving lipophilicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
